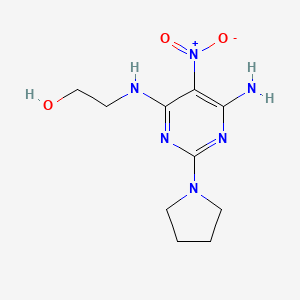

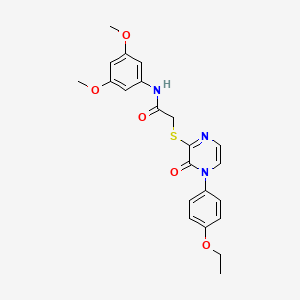

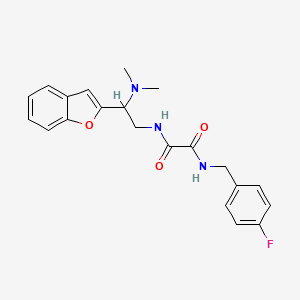

2-((6-Amino-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((6-Amino-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol” is a complex organic molecule that contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrimidine ring is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The reaction mixture is usually stirred at room temperature .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring, on the other hand, is an aromatic heterocyclic compound that contains two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine and pyrimidine rings . These rings can undergo various chemical reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Activity

A study by Legraverend et al. (1985) demonstrated the synthesis of carbocyclic analogues of 7-deazaguanosine, starting from 5-allyl-2-amino-4,6-dihydroxypyrimidine. This process involves chlorination, ozonization, and acetalization steps leading to intermediates that further lead to compounds with selective inhibitory activities against the multiplication of HSV1 and HSV2 in cell culture. This synthesis pathway underscores the compound's potential as a precursor in the development of antiviral agents (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).

Coordination Chemistry

Research by Mardani et al. (2019) revealed the reaction of 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and its complexation with Cu(II) and Cd(II), leading to the formation of novel coordination compounds. This study not only expands the understanding of coordination chemistry but also provides insights into the structural and electronic properties of metal complexes formed with pyrimidine derivatives. The findings have implications for the development of materials with potential applications in catalysis, molecular recognition, and optical materials (Mardani, Hakimi, Moeini, & Mohr, 2019).

Polymer Science

Zhang et al. (2005) synthesized a new kind of aromatic diamine monomer containing a pyridine unit, which was utilized in the preparation of novel polyimides. These polyimides exhibited exceptional thermal and thermooxidative stability, highlighting the compound's role in the synthesis of high-performance materials suitable for advanced technological applications, such as electronics and aerospace (Zhang, Li, Wang, Zhao, Shao, Yin, & Yang, 2005).

Structural and Medicinal Chemistry

Griffin et al. (1985) conducted a study on the hydrolysis of pyrimethamine and its derivatives, leading to aminopyrimidinones. The structural elucidation of these hydrolysis products provides valuable information for the design of novel compounds with potential medicinal applications, particularly in the field of antimalarial drug development (Griffin, Schwalbe, Stevens, & Wong, 1985).

Material Science

Draguta et al. (2013) explored the co-crystallization of 4-nitrophenol with aminopyridines, leading to new acentric materials. This research is significant for the development of nonlinear optical materials, which are crucial for applications in optical communication, data storage, and laser technologies (Draguta, Fonari, Masunov, Zazueta, Sullivan, Antipin, & Timofeeva, 2013).

Wirkmechanismus

While the specific mechanism of action for this compound is not mentioned in the search results, compounds with similar structures have been reported to exhibit a range of pharmacological effects . These include modulation of myeloid leukemia, breast cancer, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its pharmacological effects and potential applications in drug discovery . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound, with its pyrrolidine and pyrimidine rings, could be of interest in the design of new compounds with different biological profiles .

Eigenschaften

IUPAC Name |

2-[(6-amino-5-nitro-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6O3/c11-8-7(16(18)19)9(12-3-6-17)14-10(13-8)15-4-1-2-5-15/h17H,1-6H2,(H3,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHZUYSXZXNZCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2383812.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B2383816.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2383821.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2383822.png)

![5-Methyl-2-({2-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2383829.png)